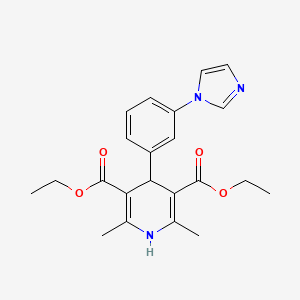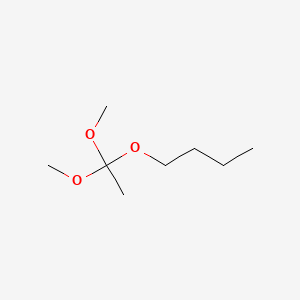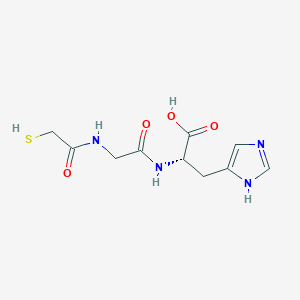![molecular formula C12H12N2 B12931119 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline is a heterocyclic compound that features a fused ring system combining pyridine and isoquinoline structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the condensation of a pyridine derivative with an isoquinoline precursor can be catalyzed by Lewis acids or bases to form the desired fused ring system .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate hydrogenation steps, ensuring the efficient formation of the tetrahydropyrido structure .
Chemical Reactions Analysis
Types of Reactions: 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or platinum catalysts can yield fully saturated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products:
Oxidation: N-oxides.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- Quinoline
- Isoquinoline
Comparison: 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like quinoline and isoquinoline, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3,4,6,7-tetrahydropyrido[4,3-g]isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-3-13-7-11-6-12-8-14-4-2-10(12)5-9(1)11/h5-8H,1-4H2 |
InChI Key |
RNXHEQAXVNAWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=CC3=C(CCN=C3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


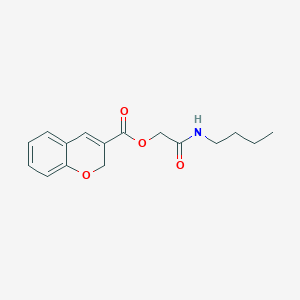
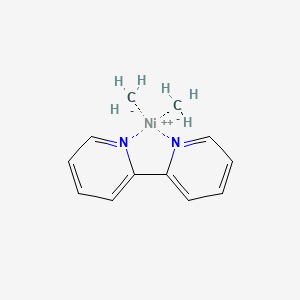
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
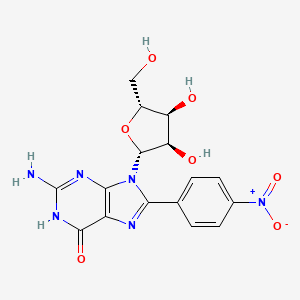
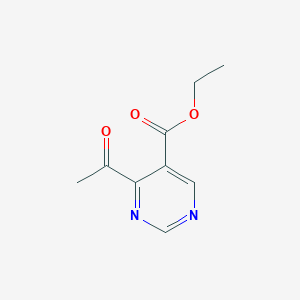
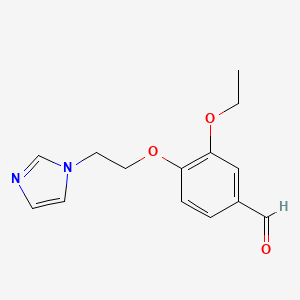
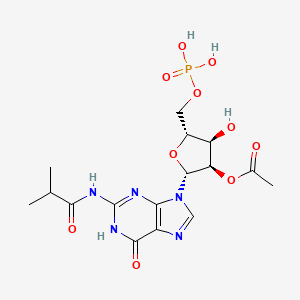
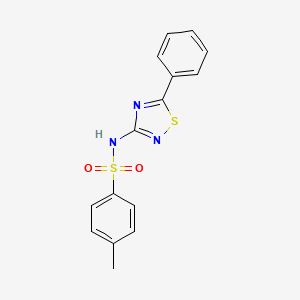

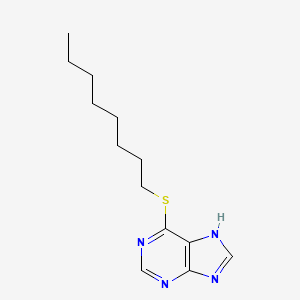
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
